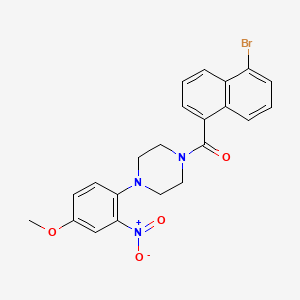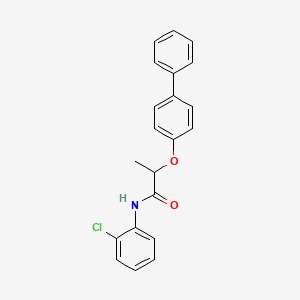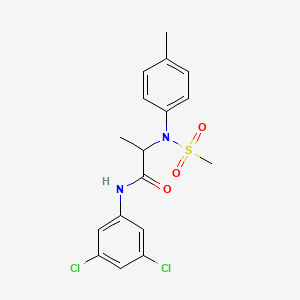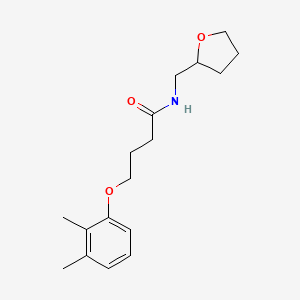![molecular formula C20H20ClN3O2S2 B4175664 N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide](/img/structure/B4175664.png)
N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide
Overview
Description
N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide, also known as compound A, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In inflammation, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative diseases, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A reduces oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including inhibiting cell proliferation, inducing apoptosis, reducing inflammation, and protecting against oxidative stress. In cancer cells, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A has been shown to inhibit cell proliferation and induce apoptosis. In inflammation, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A has been shown to reduce the production of inflammatory cytokines. In neurodegenerative diseases, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A has been shown to reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for lab experiments, including its synthetic availability, stability, and specificity. However, there are also limitations, including its potential toxicity and limited information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A research, including further investigation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective analogs of N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A could lead to the discovery of novel therapeutic agents.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a key factor in many diseases, and N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-ethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-3-14-6-10-17(11-7-14)26-13(2)18(25)22-19-23-24-20(28-19)27-12-15-4-8-16(21)9-5-15/h4-11,13H,3,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEWGJFSYJPELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-chloro-6-fluorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4175603.png)
![N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4175611.png)
![7-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175616.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(pentamethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4175638.png)
![N-(4-methoxybenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4175652.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclohexanecarboxamide](/img/structure/B4175653.png)
![6-(4-methoxyphenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4175656.png)
![N-cyclohexyl-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetamide](/img/structure/B4175668.png)
![1-cyclohexyl-3-hydroxy-4-[4-methoxy-3-(methoxymethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4175676.png)

![4-amino-2-(4-methoxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B4175690.png)